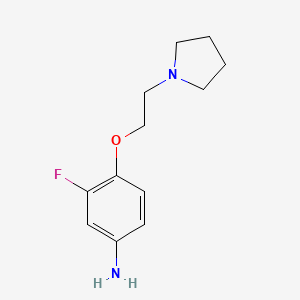

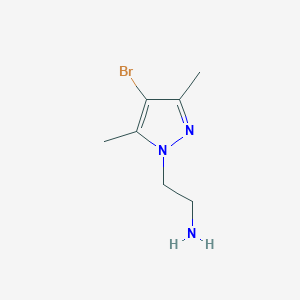

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluoroaniline compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate involving a regioselective chlorination followed by a selective monodechlorination to afford the desired nicotinic acid derivative . Similarly, the synthesis of radioligands for imaging central nicotinic acetylcholine receptors involves nucleophilic aromatic substitution . These methods could potentially be adapted for the synthesis of "3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives is often characterized by the presence of a fluorine atom on the aromatic ring, which can influence the electronic properties of the molecule. For instance, the presence of fluorine in the 4-fluoro-N-(2-pyridiylmethylene)-aniline ligand affects its electrochemical properties . The molecular structure of "3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline" would likely exhibit similar electronic effects due to the fluorine atom.

Chemical Reactions Analysis

Fluoroaniline compounds can participate in various chemical reactions. For example, the synthesis of poly-substituted pyridines involves C-F bond breaking of the anionically activated fluoroalkyl group . The reactivity of fluoroanilines can be influenced by the number and position of fluorine atoms, as well as the presence of other functional groups . The compound may undergo similar reactions, depending on its specific structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaniline derivatives can vary widely. For instance, the photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues are influenced by the fluorine atoms, leading to shifts in emission maxima and changes in quantum yield . Coordination polymers containing fluoroaniline ligands exhibit specific crystal packing and supramolecular features . The "3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline" compound would likely have unique physical and chemical properties that could be elucidated through experimental studies.

Wissenschaftliche Forschungsanwendungen

Molecular Design and Docking Studies

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline and its derivatives have been explored in the field of molecular design and docking studies. Specifically, derivatives such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline have been docked with c-Met kinase to understand their inhibitory activity and orientations in active conformations. These compounds were part of a broader study aimed at analyzing molecular features contributing to high inhibitory activity. Predicted biological activities were obtained using quantitative structure–activity relationship (QSAR) methods, revealing insights into their potential as kinase inhibitors (Caballero et al., 2011).

Photophysical Properties

Research on 5-aryl-2,2′-bipyridines bearing fluorinated anilines residues, including compounds structurally related to 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline, has indicated their potential in developing "push–pull" fluorophores. The incorporation of fluorine atoms into the aniline fragment has demonstrated effects on emission properties and quantum yield, highlighting the role of fluorinated anilines in modifying photophysical characteristics (Kopchuk et al., 2020).

Synthesis and Crystal Structure Analysis

Efficient synthesis methods for highly substituted pyrrolidinone derivatives have been developed, utilizing 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline or its close analogs. The structural confirmation through techniques like FTIR, NMR, and X-ray crystallography offers a glimpse into the versatile applications of these compounds in materials science and pharmaceuticals (Ahankar et al., 2021).

Coordination Polymers and Nanostructure Synthesis

The creation of coordination polymers involving halogenated aniline ligands, akin to 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline, underlines the importance of such compounds in forming supramolecular architectures. These studies not only shed light on the potential of these polymers in materials science but also in understanding the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Ligand Substitution in Metal Complexes

Research into the reactions of bodipy-tagged diimines and NHC ligands, which could involve structurally related compounds to 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline, with metal complexes has offered insights into fluorescence properties and the potential for detecting substances like hydrogen. This highlights the application of fluorinated anilines in creating complex structures with specific detection capabilities (Halter et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3-fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDAQTQQLCSQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)